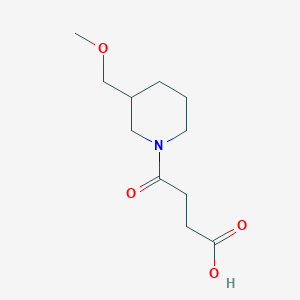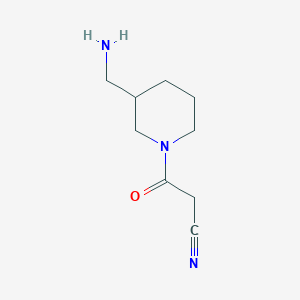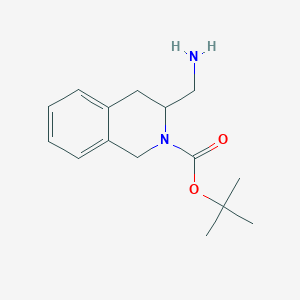
tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
The compound “tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic molecule. It likely contains an isoquinoline backbone, which is a type of heterocyclic compound . The “tert-butyl” and “aminomethyl” groups are common in organic chemistry and often used in the synthesis of complex molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, reduction, and carbamate formation .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the amino group could participate in condensation reactions, and the ester could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Based on its structure, we can infer that it is likely to be a solid under standard conditions. It’s also likely to be soluble in common organic solvents .Scientific Research Applications
Antimalarial Candidate Development
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed through a public-private partnership, designed based on a variety of considerations including chemical structure, toxicology, pharmacokinetics, and pharmacodynamics. It exhibits excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, making it a promising candidate for antimalarial therapy. This development showcases the molecule's potential in addressing global health challenges related to malaria (O’Neill et al., 2009).
Organic Synthesis Enhancements
1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been introduced as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This development is significant for organic synthesis, offering a chemoselective, high-yield, and mild condition process for introducing tert-butoxycarbonyl protection (Saito et al., 2006; Ouchi et al., 2002).
Novel Synthetic Applications
The compound has facilitated advancements in synthetic organic chemistry, particularly in the generation of complex molecular architectures. For example, it has been employed in the synthesis of tetrahydroisoquinolines and related structures, which are crucial for the development of new pharmaceuticals and materials (Huber & Seebach, 1987). Another application involves the tandem conjugate addition/cyclization protocol for synthesizing 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, highlighting the compound's role in facilitating complex chemical transformations (Davies et al., 2009).
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBOYJWGVDLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741608 | |
| Record name | tert-Butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
690244-91-8 | |
| Record name | tert-Butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)

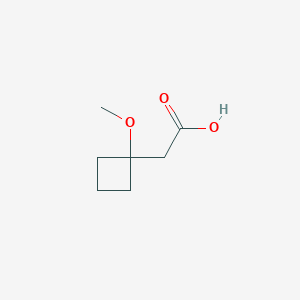
![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)
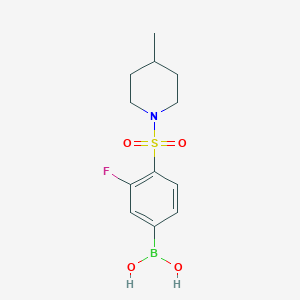
![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)
![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)

